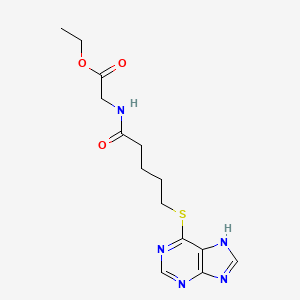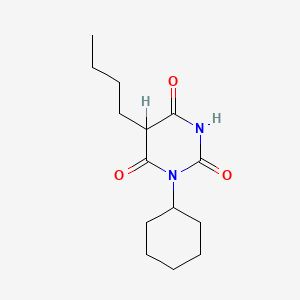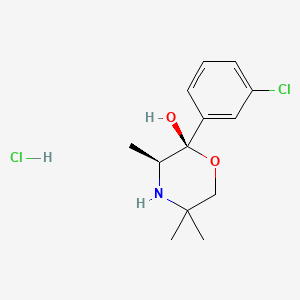
Radafaxinehydrochlorid
Übersicht
Beschreibung
Es wurde in den 2000er Jahren von GlaxoSmithKline für verschiedene Indikationen entwickelt, darunter die Behandlung des Restless-Legs-Syndroms, der Major Depression, der bipolaren Störung, neuropathischer Schmerzen, Fibromyalgie und Fettleibigkeit . Es wurde aufgrund schlechter Testergebnisse nie vermarktet .
Wissenschaftliche Forschungsanwendungen
Radafaxine Hydrochlorid wurde in der wissenschaftlichen Forschung aufgrund seiner potenziellen therapeutischen Wirkungen verwendet. Es wurde zur Behandlung der Major Depression, der bipolaren Störung, neuropathischer Schmerzen, Fibromyalgie und Fettleibigkeit untersucht . Seine Fähigkeit, die Wiederaufnahme von Noradrenalin und Dopamin zu hemmen, macht es zu einer wertvollen Verbindung für die Forschung in der Neuropharmakologie und Psychopharmakologie .
Wirkmechanismus
Radafaxine Hydrochlorid entfaltet seine Wirkungen durch Hemmung der Wiederaufnahme von Noradrenalin und Dopamin, wodurch die Spiegel dieser Neurotransmitter im synaptischen Spalt erhöht werden . Diese Wirkung soll Symptome von Depression und anderen affektiven Störungen lindern. Die molekularen Zielstrukturen umfassen den Noradrenalintransporter (NET) und den Dopamintransporter (DAT) .
Wirkmechanismus
Target of Action
Radafaxine hydrochloride primarily targets the Dopamine Transporter (DAT) and Adrenergic Receptor . These targets play a crucial role in the regulation of neurotransmitter signaling in the nervous system.
Mode of Action
Radafaxine hydrochloride acts as an antagonist for both the Dopamine Transporter (DAT) and the Adrenergic Receptor . As an antagonist, it binds to these receptors and inhibits their normal function. This results in an increase in the levels of dopamine and norepinephrine in the synaptic cleft, enhancing neurotransmission .
Biochemical Pathways
The primary biochemical pathways affected by Radafaxine hydrochloride are the Synaptic Vesicle Cycle and the Dopaminergic Synapse . By inhibiting the reuptake of dopamine and norepinephrine, Radafaxine hydrochloride prolongs the action of these neurotransmitters, leading to enhanced signaling in these pathways .
Pharmacokinetics
It’s known that the blockade of dat by radafaxine is slow and long-lasting . The peak blockade occurs at about 4 hours and is 22%. The blockade is still present at 24 hours (15%) after administration .
Result of Action
The inhibition of dopamine and norepinephrine reuptake by Radafaxine hydrochloride results in increased levels of these neurotransmitters in the synaptic cleft. This can lead to enhanced neurotransmission and potentially alleviate symptoms of conditions like Major Depressive Disorder .
Biochemische Analyse
Biochemical Properties
Radafaxine hydrochloride plays a significant role in biochemical reactions by inhibiting the reuptake of norepinephrine and dopamine. It interacts with dopamine transporters (DAT) and norepinephrine transporters (NET), selectively inhibiting the reuptake of norepinephrine over dopamine . This selective inhibition is crucial for its therapeutic effects, as it enhances the availability of these neurotransmitters in the synaptic cleft, thereby modulating mood and pain perception.
Cellular Effects
Radafaxine hydrochloride influences various types of cells and cellular processes. It affects cell signaling pathways by increasing the levels of norepinephrine and dopamine in the synaptic cleft, which in turn modulates the activity of downstream signaling pathways. This compound also impacts gene expression by altering the transcription of genes involved in neurotransmitter synthesis and release. Additionally, radafaxine hydrochloride affects cellular metabolism by influencing the energy balance within neurons, thereby enhancing their function and resilience .
Molecular Mechanism
The molecular mechanism of radafaxine hydrochloride involves its binding interactions with dopamine and norepinephrine transporters. By inhibiting these transporters, radafaxine hydrochloride prevents the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This inhibition results in enhanced neurotransmission and improved mood regulation. Furthermore, radafaxine hydrochloride may also modulate the activity of nicotinic acetylcholine receptors (nAChRs), contributing to its overall therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of radafaxine hydrochloride change over time. The compound is relatively stable, but its degradation can occur under certain conditions. Long-term studies have shown that radafaxine hydrochloride maintains its efficacy in modulating neurotransmitter levels and cellular function over extended periods. Prolonged exposure to the compound may lead to adaptive changes in cellular responses, necessitating careful monitoring of its effects in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of radafaxine hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively enhances norepinephrine and dopamine levels, leading to improved mood and pain relief. At higher doses, radafaxine hydrochloride may exhibit toxic or adverse effects, including increased anxiety and potential neurotoxicity. These threshold effects highlight the importance of optimizing dosage regimens to achieve therapeutic benefits while minimizing risks .
Metabolic Pathways
Radafaxine hydrochloride is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2B6. The metabolism of radafaxine hydrochloride results in the formation of various metabolites, some of which retain pharmacological activity. These metabolic pathways influence the overall efficacy and safety profile of the compound, as well as its impact on metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, radafaxine hydrochloride is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and accumulate in target tissues. This distribution pattern is crucial for its therapeutic effects, as it ensures adequate concentrations of the compound at the site of action .
Subcellular Localization
Radafaxine hydrochloride exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and synaptic vesicles of neurons, where it exerts its inhibitory effects on neurotransmitter transporters. Additionally, radafaxine hydrochloride may undergo post-translational modifications that direct it to specific compartments or organelles, further modulating its activity and therapeutic potential .
Vorbereitungsmethoden
Radafaxine Hydrochlorid ist ein potenter Metabolit von Bupropion. Der Syntheseweg umfasst die selektive Reduktion von Bupropion zur Herstellung von Hydroxybupropion, gefolgt von der Isolierung des (S,S)-Isomers .
Analyse Chemischer Reaktionen
Radafaxine Hydrochlorid unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Es kann zu verschiedenen Metaboliten oxidiert werden.
Reduktion: Die Verbindung selbst ist ein Produkt der Reduktion von Bupropion.
Substitution: Es kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung des Chloratoms am Phenylring.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Oxidationsmittel wie Kaliumpermanganat für die Oxidation. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Metaboliten von Radafaxine .
Vergleich Mit ähnlichen Verbindungen
Radafaxine Hydrochlorid ähnelt anderen NDRI wie Bupropion und Manifaxine. Es hat eine höhere Potenz für die Hemmung der Noradrenalin-Wiederaufnahme im Vergleich zur Dopamin-Wiederaufnahme, wodurch es selektiver für Noradrenalin ist . Diese Selektivität kann für seine verstärkte Wirkung auf Schmerzen und Müdigkeit verantwortlich sein . Andere ähnliche Verbindungen umfassen 3-Chlorphenmetrazin und Hydroxybupropion .
Referenzen
Eigenschaften
IUPAC Name |
(2S,3S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2.ClH/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10;/h4-7,9,15-16H,8H2,1-3H3;1H/t9-,13+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXTVTDGPVINDN-BTJVGWIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@](OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90909896 | |
| Record name | 2-(3-Chlorophenyl)-3,5,5-trimethylmorpholin-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90909896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106083-71-0 | |
| Record name | Radafaxine Hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106083710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-Chlorophenyl)-3,5,5-trimethylmorpholin-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90909896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 106083-71-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RADAFAXINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SYD411HZ3S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


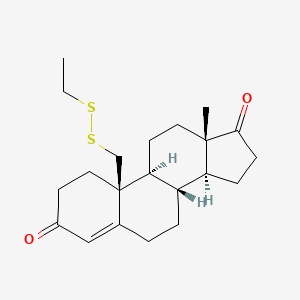
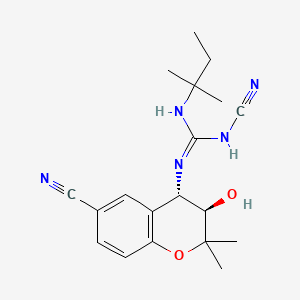
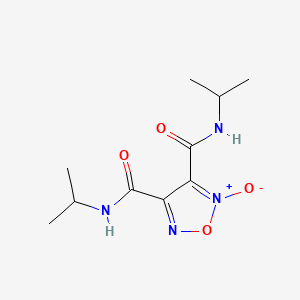
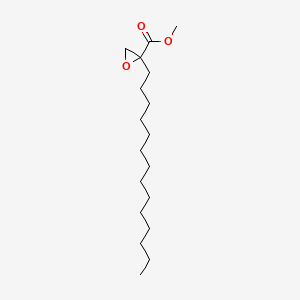

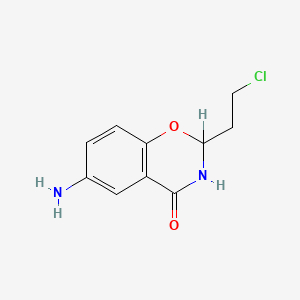
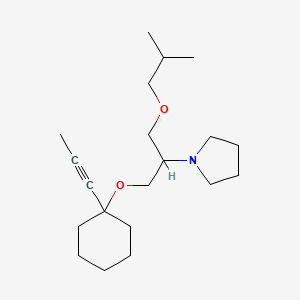
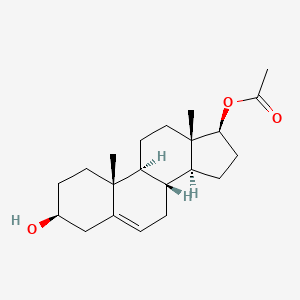
![4-[1-Hydroxy-2-[(1-methyl-2-phenoxyethyl)amino]propyl]phenyl pivalate](/img/structure/B1662741.png)
